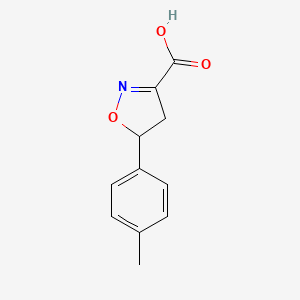

5-(4-甲基苯基)-4,5-二氢-1,2-噁唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

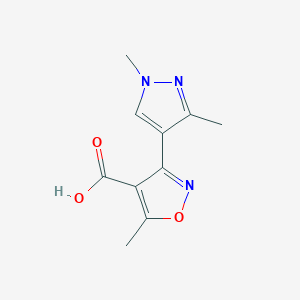

The compound "5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid" is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom in the ring. The oxazole ring is a feature in many biologically active compounds and is of interest in medicinal chemistry due to its presence in various pharmacologically active molecules.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, methyl 5-substituted oxazole-4-carboxylates can be synthesized by reacting methyl α-isocyanoacetate with acylating reagents in the presence of bases, followed by conversion into carboxylic acids and carboxamides . Additionally, 2-substituted oxazoles can be synthesized by cyclization of N-acyl-α-benzoylglycine methyl esters . These methods provide a pathway for the synthesis of the compound , although the specific synthesis of "5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be studied using various spectroscopic techniques. For example, the 1H, 13C, and 15N NMR study of triazole and triazine derivatives provides insights into the spatial arrangement of substituents and the rigidity of the molecular structure . X-ray diffraction analysis can also be used to determine the twist angles between rings in the crystal structure . These techniques could be applied to analyze the molecular structure of "5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid".

Chemical Reactions Analysis

Oxazole derivatives can undergo a range of chemical reactions. For example, the reaction of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene results in formal [3 + 2] cycloadducts through oxazole ring opening . The reactivity of oxazole derivatives can be influenced by substituents on the oxazole ring, as seen in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide . These reactions highlight the potential for "5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid" to participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on the substituents attached to the oxazole ring. For instance, the introduction of a 3,5-dimethyl-1H-pyrazol-1-yl group at the 5 position of oxazole can lead to the synthesis of functional derivatives with potential for further transformations . The solubility, melting point, and stability of these compounds can be influenced by their molecular structure and the presence of specific functional groups. The properties of "5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid" would need to be determined experimentally, as they are not provided in the cited papers.

科学研究应用

1. 药物研究

5-(4-甲基苯基)-4,5-二氢-1,2-噁唑-3-羧酸及其衍生物已在药物研究中得到探索。Christov等人(2006年)的研究聚焦于合成具有角芳基取代物的[1,3]-噁唑- [3,2-B]-四氢异喹啉酮,突出了该化合物在药物开发中的潜力(Christov, Kozekov, & Palamareva, 2006)。Petkevich等人(2014年)合成了源自5-(4-甲基苯基)-1,2-噁唑-3-羧酸的酯,表明其用于创建新酯化合物(Petkevich et al., 2014)。

2. 有机化学与合成

这种化合物一直是有机化学领域合成各种衍生物的焦点。Ibata等人(1992年)描述了其在与四氰乙烯进行异常Diels–Alder反应中的应用(Ibata et al., 1992)。此外,Fandaklı等人(2012年)将其用于新的1,2,4-三唑-3-酮衍生物的还原、Mannich反应和抗菌活性评估(Fandaklı et al., 2012)。

3. 材料科学

在材料科学领域,这种化合物已被用于合成功能性聚合物。Summers和Quirk(1996年)描述了使用4,5-二氢-4,4-二甲基-2-[4-(1-苯乙烯基)苯基]噁唑进行芳香族羧基功能化聚合物的阴离子合成(Summers & Quirk, 1996)。

作用机制

Mode of Action

Isoxazole derivatives have been found to exhibit diverse pharmacological effects . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target molecules.

Biochemical Pathways

Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity , potentially affecting multiple biochemical pathways.

Result of Action

Isoxazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

属性

IUPAC Name |

5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7-2-4-8(5-3-7)10-6-9(11(13)14)12-15-10/h2-5,10H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLYHAMUXCKCLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

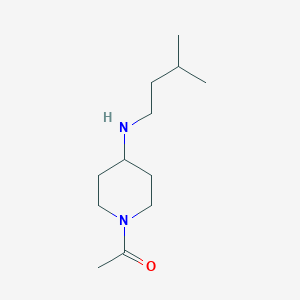

![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)

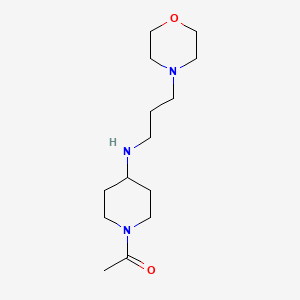

![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)

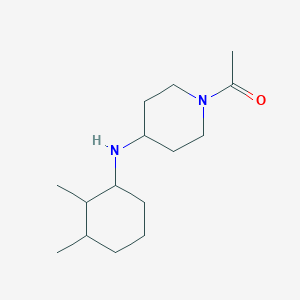

![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)